molecular formula C46H55Cl2NO16 B13439970 [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(2,2-dichloroethoxycarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(2,2-dichloroethoxycarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B13439970
M. Wt: 948.8 g/mol
InChI Key: NOGDKPUOAHYBCO-OMYDMPTMSA-N
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Description

The compound [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(2,2-dichloroethoxycarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[113103,1004,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule with a unique structure This compound is characterized by multiple functional groups, including acetyloxy, dichloroethoxycarbonyloxy, hydroxy, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core tetracyclic structure, followed by the introduction of various functional groups through selective reactions. Key steps may include:

    Formation of the tetracyclic core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of acetyloxy and dichloroethoxycarbonyloxy groups: These groups can be introduced through esterification and carbonyloxyation reactions, respectively.

    Hydroxylation and benzoate formation: Hydroxyl groups can be introduced through oxidation reactions, while the benzoate group can be added through esterification.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The acetyloxy and dichloroethoxycarbonyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups provide opportunities for further derivatization and modification.

Biology

In biology, the compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its unique structure could interact with specific biological targets, leading to potential therapeutic applications.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its multiple functional groups suggest potential interactions with various biological pathways, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of advanced materials. Its complex structure and multiple functional groups could impart unique properties to materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor modulation: The compound could modulate the activity of specific receptors by binding to them.

    Signal transduction interference: The compound could interfere with signal transduction pathways by interacting with key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-bis(acetyloxy)-1-hydroxy-15-{[(2R,3S)-2-[(2-methoxyacetyl)oxy]-3-phenyl-3-(phenylformamido)propanoyl]oxy}-10,14,17,17-tetramethyl]
  • [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetoxy-15-{[(2S,3R)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-]}

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and its tetracyclic core structure. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C46H55Cl2NO16

Molecular Weight

948.8 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(2,2-dichloroethoxycarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C46H55Cl2NO16/c1-23-27(61-39(55)33(52)32(25-15-11-9-12-16-25)49-40(56)65-42(3,4)5)20-46(58)37(63-38(54)26-17-13-10-14-18-26)35-44(8,28(51)19-29-45(35,22-60-29)64-24(2)50)36(53)34(31(23)43(46,6)7)62-41(57)59-21-30(47)48/h9-18,27-30,32-35,37,51-52,58H,19-22H2,1-8H3,(H,49,56)/t27-,28-,29+,32-,33+,34+,35-,37-,44+,45-,46+/m0/s1

InChI Key

NOGDKPUOAHYBCO-OMYDMPTMSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)OCC(Cl)Cl

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)OCC(Cl)Cl

Origin of Product

United States

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